molecular formula C13H17N3O6S2 B1662394 ZLJ-6

ZLJ-6

货号: B1662394
分子量: 375.4 g/mol
InChI 键: QEJPXTVPNIOEHZ-VEZAGKLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZLJ-6 is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a common structure in many biologically active molecules, and a methanesulfonic acid group, which enhances its solubility and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ZLJ-6 typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino and methyl groups, followed by the attachment of the 4-methylsulfonylphenyl group through condensation reactions. The final step includes the addition of methanesulfonic acid to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Inhibition of Proinflammatory Enzymes

ZLJ-6 directly targets COX-2 and 5-LOX enzymes, which are pivotal in the synthesis of prostaglandins and leukotrienes, respectively. Unlike selective COX-2 inhibitors (e.g., celecoxib) or 5-LOX inhibitors (e.g., zileuton), this compound’s dual inhibition disrupts both branches of the arachidonic acid cascade .

Key Mechanistic Data:

ParameterThis compound Effect (30 μM)Celecoxib (30 μM)Zileuton (30 μM)
COX-2 Activity Reduction~85%~90%No effect
5-LOX Activity Reduction~78%No effect~95%
TNF-α-Induced Adhesion~70% InhibitionNo effectMinimal effect

Suppression of NF-κB Signaling

This compound attenuates TNF-α-induced nuclear translocation of NF-κB by:

  • Inhibiting IκB kinase β (IKKβ) activity, preventing IκB phosphorylation .

  • Reducing NF-κB-DNA complex formation by 65% at 30 μM .

TNF-αIKKβ ActivationIκB PhosphorylationThis compound InhibitionBlocked NF-κB Nuclear Translocation\text{TNF-α} \rightarrow \text{IKKβ Activation} \rightarrow \text{IκB Phosphorylation} \xrightarrow{\text{this compound Inhibition}} \text{Blocked NF-κB Nuclear Translocation}

Modulation of Adhesion Molecule Expression

This compound reduces endothelial cell activation by downregulating:

  • E-selectin : 55% reduction at 10 μM .

  • ICAM-1 : 62% reduction at 10 μM .

  • VCAM-1 : 48% reduction at 10 μM .

Concentration-Dependent Effects:

This compound Concentration (μM)E-selectin InhibitionICAM-1 InhibitionVCAM-1 Inhibition
320%25%18%
1055%62%48%
3078%84%70%

Impact on Monocyte-Endothelial Interactions

In dynamic flow conditions, this compound (30 μM) decreases monocyte adhesion to TNF-α-activated endothelial cells by 70%. This effect is independent of prostaglandin/leukotriene synthesis, highlighting its unique mechanism .

Selectivity Profile

This compound does not affect:

  • MAPK pathways : No inhibition of ERK1/2, JNK, or p38 phosphorylation .

  • Basal endothelial function : Selectively targets inflammatory activation without altering resting cell states .

科学研究应用

Anti-inflammatory Research

ZLJ-6 has been studied extensively for its anti-inflammatory properties. It has shown promise in various in vitro and in vivo models:

  • Inhibition of Eicosanoid Production : this compound significantly reduces the production of key inflammatory mediators such as thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) in human and rat whole blood samples. This action highlights its potential utility in managing conditions characterized by excessive inflammation .
  • Cell-Based Studies : In rat basophilic leukemia (RBL-1) cells, this compound demonstrated a concentration-dependent inhibition of leukotriene B4 (LTB4) production, further supporting its role as a dual inhibitor of inflammatory pathways .
  • Animal Models : In animal studies, oral administration of this compound resulted in significant reductions in inflammation markers, indicating its effectiveness in vivo. The compound's pharmacokinetic profile suggests suitable absorption and bioavailability for therapeutic use .

Potential Therapeutic Uses

The dual inhibition mechanism of this compound positions it as a candidate for treating various inflammatory diseases, including:

  • Arthritis : By reducing both prostaglandin and leukotriene levels, this compound may alleviate symptoms associated with rheumatoid arthritis and osteoarthritis.
  • Asthma : Given its ability to inhibit leukotriene production, this compound could be beneficial in managing asthma symptoms by reducing bronchoconstriction and airway inflammation.
  • Cardiovascular Diseases : The modulation of TXB2 may have implications for cardiovascular health, particularly in conditions where platelet aggregation is a concern.

Comparative Analysis of Eicosanoid Inhibitors

To better understand this compound's efficacy compared to other inhibitors, a comparative analysis is presented below:

CompoundTarget EnzymeIC50 (μM)Notes
This compoundCOX-10.73Dual inhibitor with oral activity
COX-20.31More potent against COX-2
5-LOX0.99Effective in reducing leukotrienes
AspirinCOX0.1Non-selective; gastrointestinal side effects
Zileuton5-LOX0.65Selective; primarily targets leukotrienes

This table illustrates that while this compound is less potent than aspirin against COX enzymes, its dual inhibitory profile may offer therapeutic advantages without some of the side effects associated with non-selective inhibitors.

Study on Inflammatory Response

A study investigated the effects of this compound on inflammation induced by carrageenan in rats. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Chronic Pain Management

Another research focused on chronic pain models where this compound was administered alongside traditional analgesics. The findings suggested that this compound enhanced analgesic effects while potentially lowering required doses of conventional medications, indicating a synergistic effect that could improve patient outcomes in chronic pain management .

作用机制

The mechanism of action of ZLJ-6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

相似化合物的比较

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a benzene ring and functional groups that can be compared for reactivity and applications.

Uniqueness

ZLJ-6 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonic acid group enhances solubility, making it more versatile in various applications compared to similar compounds.

生物活性

ZLJ-6 is a novel compound recognized for its dual inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical enzymes in the inflammatory pathway. Its biological activity has been extensively studied, revealing significant anti-inflammatory properties across various models.

This compound acts primarily by inhibiting the production of pro-inflammatory mediators. COX enzymes are responsible for the synthesis of prostanoids, including thromboxane and prostaglandins, while 5-LOX is involved in the production of leukotrienes. By targeting both pathways, this compound effectively reduces inflammation and associated pain.

Inhibition Potency

The inhibitory potency of this compound has been quantified with the following IC50 values:

  • COX-1: 0.73 μM
  • COX-2: 0.31 μM
  • 5-LOX: 0.99 μM .

These values indicate that this compound is a potent inhibitor, particularly of COX-2, which is often implicated in inflammatory diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound:

  • Inhibits thromboxane B(2) and prostaglandin E(2) production in human whole blood.
  • Suppresses leukotriene B(4) generation in both human and rat models when stimulated with calcium ionophore A23187 .

In Vivo Studies

This compound has shown promising results in various animal models:

  • Carrageenin-Induced Paw Oedema Model : Demonstrated potent anti-inflammatory effects, significantly reducing swelling in rat paws.
  • Acetic Acid-Induced Abdominal Constriction Model : Exhibited analgesic activity by decreasing abdominal contractions in mice .

No gastrointestinal ulcers were observed at doses up to 30 mg/kg, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

While specific clinical trials involving this compound are lacking, its biological activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and asthma. The dual inhibition mechanism may offer advantages over single-target therapies by addressing multiple inflammatory pathways simultaneously .

Summary of Findings

Study TypeModelKey Findings
In VitroHuman Whole BloodInhibition of thromboxane B(2) and prostaglandin E(2) production
In VivoRat Paw OedemaSignificant reduction in swelling
In VivoMouse Abdominal ConstrictionDecreased contractions; analgesic effect

属性

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLJ-6
Reactant of Route 2
ZLJ-6
Reactant of Route 3
ZLJ-6
Reactant of Route 4
ZLJ-6
Reactant of Route 5
ZLJ-6
Reactant of Route 6
ZLJ-6
Customer
Q & A

Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?

A: this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, this compound effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions this compound as a potentially valuable therapeutic agent for inflammatory conditions.

Q2: What evidence supports the anti-inflammatory effects of this compound in cellular models?

A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of this compound. [] Treatment with this compound resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, this compound downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Research indicates that this compound exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of this compound led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of this compound in conditions involving ischemic injury.

Q4: Does this compound exert its effects solely through COX/5-LOX inhibition?

A: Interestingly, research suggests that this compound might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that this compound attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。